4-Methyl-2-heptanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylheptan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHWHNUGIGOSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875771 | |

| Record name | 2-Heptanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.73 mg/mL at 25 °C | |

| Record name | 4-Methyl-2-heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56298-90-9 | |

| Record name | 4-Methyl-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56298-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056298909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptanol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Core Chemical Properties of 4-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptanol is a secondary alcohol with the chemical formula C8H18O.[1][2] As a branched-chain aliphatic alcohol, it finds applications in various chemical syntheses and is of interest for its specific physicochemical properties. This technical guide provides a comprehensive overview of the core chemical properties of 4-Methyl-2-heptanol, including detailed experimental protocols for their determination and a summary of its key identifiers and safety information. The information presented herein is intended to support research and development activities where this compound is of relevance.

Chemical Identity and Structure

The fundamental identifiers and structural representation of 4-Methyl-2-heptanol are crucial for its unambiguous identification in a laboratory setting.

-

IUPAC Name: 4-methylheptan-2-ol[1]

-

CAS Number: 56298-90-9[1]

-

Molecular Weight: 130.23 g/mol [1]

-

SMILES: CCCC(C)CC(C)O[2]

-

InChI: InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3[2]

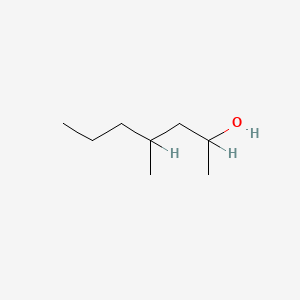

Below is a diagram representing the chemical structure of 4-Methyl-2-heptanol.

References

Synthesis of 4-Methyl-2-heptanol: A Technical Guide

This guide provides a detailed overview of the primary synthetic pathways for 4-methyl-2-heptanol, tailored for researchers, scientists, and professionals in drug development. It covers the core methodologies, experimental protocols, and relevant quantitative data to facilitate the laboratory synthesis of this secondary alcohol.

Introduction

4-Methyl-2-heptanol is a branched-chain aliphatic alcohol with the molecular formula C8H18O. Its structure features a hydroxyl group on the second carbon and a methyl group on the fourth carbon of the heptane (B126788) chain. This compound and its isomers are of interest in various fields, including as intermediates in the synthesis of more complex molecules and as potential signaling molecules in biological systems. This document outlines the two most common and practical methods for its synthesis: the reduction of 4-methyl-2-heptanone (B1266389) and the Grignard reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-methyl-2-heptanol and its immediate precursor, 4-methyl-2-heptanone.

Table 1: Physicochemical Properties

| Property | 4-Methyl-2-heptanol | 4-Methyl-2-heptanone |

| Molecular Formula | C8H18O | C8H16O |

| Molecular Weight | 130.23 g/mol [1] | 128.21 g/mol |

| CAS Number | 56298-90-9[1] | 6137-06-0 |

| Boiling Point | Not Available | ~159.9 °C |

| Density | 0.799 g/mL[2] | Not Available |

| Refractive Index | 1.423[2] | Not Available |

| Water Solubility | 1.73 mg/mL at 25 °C[1] | Not Available |

Table 2: Spectroscopic Data for 4-Methyl-2-heptanol

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (Predicted) | Predicted shifts are available in public databases.[3] |

| ¹³C NMR (Predicted) | Predicted shifts are available in public databases.[1][3] |

| IR (Vapor Phase) | Characteristic peaks for O-H and C-H stretches are observable.[1][4] |

| Mass Spectrum (EI) | Key fragmentation patterns can be found in the NIST database.[5] |

Synthesis Pathways

There are two primary and accessible methods for the synthesis of 4-methyl-2-heptanol in a laboratory setting:

-

Reduction of 4-Methyl-2-heptanone: This is a straightforward and high-yielding method that involves the conversion of the ketone functional group to a secondary alcohol.

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction provides a versatile route to the target alcohol from smaller, readily available starting materials.

Pathway 1: Reduction of 4-Methyl-2-heptanone

This pathway utilizes a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), to reduce the carbonyl group of 4-methyl-2-heptanone.[6][7] Lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is a milder and safer reagent, suitable for this transformation.[8]

This protocol is adapted from general procedures for the reduction of ketones.[8][9]

Materials:

-

4-Methyl-2-heptanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-heptanone (1 equivalent) in methanol. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol using a rotary evaporator.

-

Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude 4-methyl-2-heptanol.

-

If necessary, the product can be further purified by vacuum distillation.

-

Pathway 2: Grignard Synthesis

This pathway involves the reaction of a Grignard reagent, isobutylmagnesium bromide, with acetaldehyde (B116499).[10][11] The isobutyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. Subsequent hydrolysis of the intermediate magnesium alkoxide yields the target secondary alcohol.[12]

This protocol is based on general procedures for Grignard reactions.[13][14][15] Strict anhydrous conditions are essential for the success of this reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, for activation)

-

Isobutyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Calcium chloride drying tubes

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

-

Place magnesium turnings (1.1 equivalents) in the three-neck flask. A small crystal of iodine can be added to activate the magnesium.

-

In the dropping funnel, prepare a solution of isobutyl bromide (1 equivalent) in anhydrous diethyl ether.

-

Add a small amount of the isobutyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a grayish appearance. If the reaction does not start, gentle warming may be necessary.

-

Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard solution in an ice bath.

-

Dissolve acetaldehyde (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for at least 1 hour.

-

-

Workup:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

Purify the resulting crude 4-methyl-2-heptanol by vacuum distillation.

-

Expected Yield: A reported yield for the Grignard synthesis of the isomeric 2-methyl-4-heptanol (B13450) is 83%.[16] A similar yield can be anticipated for this synthesis, although it will be dependent on the strict adherence to anhydrous conditions.

Conclusion

The synthesis of 4-methyl-2-heptanol can be reliably achieved through two primary methods: the reduction of the corresponding ketone and a Grignard reaction. The choice of pathway will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The reduction of 4-methyl-2-heptanone is a simpler and often higher-yielding procedure. In contrast, the Grignard synthesis offers a more versatile approach, building the carbon skeleton from smaller fragments. Both methods, when performed with care and adherence to the outlined protocols, provide effective means of obtaining 4-methyl-2-heptanol for further research and development applications.

References

- 1. 4-Methyl-2-heptanol | C8H18O | CID 143345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-2-heptanol [stenutz.eu]

- 3. Human Metabolome Database: Showing metabocard for 4-Methyl-2-heptanol (HMDB0031589) [hmdb.ca]

- 4. 4-Heptanol, 2-methyl- [webbook.nist.gov]

- 5. 2-Heptanol, 4-methyl- [webbook.nist.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 11. quora.com [quora.com]

- 12. Reaction of Acetaldehyde with Magnesium Bromide What happens when acetal.. [askfilo.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry-online.com [chemistry-online.com]

- 15. dasher.wustl.edu [dasher.wustl.edu]

- 16. pure.rug.nl [pure.rug.nl]

The Elusive Presence of 4-Methyl-2-heptanol in the Plant Kingdom: A Technical Guide

Abstract

4-Methyl-2-heptanol, a branched-chain aliphatic alcohol, is a naturally occurring volatile organic compound that has been identified in the floral scent of certain plants. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 4-Methyl-2-heptanol in the plant kingdom, with a specific focus on its identification in Osmanthus fragrans. Due to its likely role as a minor or trace component of complex essential oil mixtures, quantitative data for this specific compound is notably scarce in existing literature. This guide consolidates the available qualitative information, presents a detailed, generalized experimental protocol for the extraction and quantitative analysis of this and similar volatile compounds from plant matrices, and proposes a plausible biosynthetic pathway. The information is intended to serve as a foundational resource for researchers interested in the further study of this molecule for applications in flavor and fragrance chemistry, chemical ecology, and potential pharmaceutical development.

Natural Occurrence of 4-Methyl-2-heptanol

The presence of 4-Methyl-2-heptanol in the plant kingdom is not widely documented, suggesting it is a relatively rare or low-abundance volatile compound. The most definitive identification of this alcohol has been in the essential oil of Osmanthus fragrans (Sweet Osmanthus), a flowering plant renowned for its complex and highly valued fragrance.

While numerous studies have characterized the volatile composition of Osmanthus fragrans flowers, identifying dozens of compounds including alcohols, esters, ketones, and terpenoids, 4-Methyl-2-heptanol is not typically listed among the major constituents.[1][2][3][4] This indicates that its contribution to the overall scent profile is likely subtle and that it is present in trace amounts.

Table 1: Documented Natural Occurrence of 4-Methyl-2-heptanol in Plants

| Plant Species | Part of Plant | Method of Identification | Quantitative Data | Reference(s) |

| Osmanthus fragrans | Flowers | Gas Chromatography-Mass Spectrometry (GC-MS) | Not explicitly quantified; presumed to be a minor or trace component. | [5] |

Experimental Protocols for Identification and Quantification

The analysis of volatile organic compounds like 4-Methyl-2-heptanol from plant matrices requires sensitive and precise analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of such compounds. The following is a detailed, generalized protocol that can be adapted for the analysis of 4-Methyl-2-heptanol in plant tissues.

Sample Preparation and Extraction

The choice of extraction method is critical for the efficient recovery of volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for the analysis of floral scents.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Collection: Collect fresh, undamaged flowers (approximately 2-5 g) and place them in a 20 mL headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., 1-µL of 0.87 mg/mL methyl laurate in methanol) to the vial for quantification purposes.[6]

-

Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

-

Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Capillary Column: A polar column (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of alcohols.

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/min.

-

Ramp 2: Increase to 210°C at a rate of 8°C/min, hold for 3 minutes.[7]

-

-

Injection Mode: Splitless.

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-450

-

Transfer Line Temperature: 280°C[6]

Compound Identification and Quantification

-

Identification: The identification of 4-Methyl-2-heptanol is achieved by comparing the obtained mass spectrum with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing the calculated retention index (RI) with published values.

-

Quantification: The concentration of 4-Methyl-2-heptanol can be determined by comparing its peak area to the peak area of the internal standard. A calibration curve prepared with a pure standard of 4-Methyl-2-heptanol is necessary for accurate absolute quantification.

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of 4-Methyl-2-heptanol in plants has not been elucidated. However, a plausible pathway can be proposed based on the general biosynthesis of branched-chain alcohols in plants and microorganisms.[8][9][10][11] These pathways typically originate from the metabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine.

The biosynthesis of C8 branched-chain alcohols likely involves the extension of a shorter α-keto acid precursor. A potential pathway for 4-Methyl-2-heptanol could start from the intermediates of leucine biosynthesis, followed by chain elongation and subsequent reduction steps.

References

- 1. Analysis of volatile components of different varieties of Osmanthus fragrans extracts based on GC-MS and electronic nose technology combined with chemometrics methods [spkx.net.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the main active ingredients and bioactivities of essential oil from Osmanthus fragrans Var. thunbergii using a complex network approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Flavor Analysis of Volatile Components During the Vase Period of Cut Lily (Lilium spp. ‘Manissa’) Flowers by HS-SPME/GC–MS Combined With E-Nose Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis pathways of expanding carbon chains for producing advanced biofuels - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 4-Methyl-2-heptanol as a Semiochemical: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological significance of 4-methyl-2-heptanol as a semiochemical. Primarily identified as an aggregation pheromone in the banana pseudostem weevil, Odoiporus longicollis, this document details the key experiments, quantitative data, and methodologies that have elucidated its role in insect chemical communication. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction

Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in mediating interactions such as mating, aggregation, and host location.[1] The identification and synthesis of these compounds are paramount for developing effective and environmentally benign pest management strategies.[2] 4-Methyl-2-heptanol (C₈H₁₈O) is a branched-chain alcohol that has been identified as a key component of the aggregation pheromone of the banana pseudostem weevil, Odoiporus longicollis, a significant pest of banana and plantain crops in Southeast Asia.[3][4] This guide will delve into the scientific journey of its discovery, its behavioral and electrophysiological effects, and the experimental protocols used to study this important semiochemical.

Discovery and Identification in Odoiporus longicollis

The identification of 4-methyl-2-heptanol as a semiochemical is primarily linked to studies on the chemical ecology of the banana pseudostem weevil, Odoiporus longicollis.

Initial Observations and Volatile Collection

Initial research indicated that male O. longicollis weevils produce a pheromone that attracts both sexes, suggesting an aggregation function.[3] To identify the active compound(s), volatiles were collected from male weevils. A typical method for this involves air entrainment, where volatiles released by the insects are trapped on a sorbent material for later analysis.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

The collected volatile extracts were then analyzed using Gas Chromatography coupled with Electroantennographic Detection (GC-EAD). This powerful technique separates the volatile compounds and simultaneously measures the electrical response of an insect's antenna to each compound as it elutes from the GC column. In the case of O. longicollis, a distinct and reproducible antennal response was observed at a specific retention time, indicating the presence of a biologically active compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Following the detection of an active peak by GC-EAD, the chemical structure of the compound was elucidated using Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectrum and retention time of the active peak with those of a synthetic standard, the compound was unequivocally identified as 4-methyl-2-heptanol.[1]

Biological Activity and Function

Subsequent research focused on characterizing the biological activity of synthetic 4-methyl-2-heptanol to confirm its role as an aggregation pheromone.

Electrophysiological Responses

Electroantennography (EAG) has been instrumental in quantifying the antennal response of O. longicollis to 4-methyl-2-heptanol. Studies have consistently shown that both male and female weevils exhibit significant EAG responses to this compound.[5][6] Notably, the combination of 4-methyl-2-heptanol with host plant extracts (HPE) from susceptible banana cultivars, such as 'Nendran', elicits a synergistic and significantly stronger antennal response compared to the pheromone alone.[5][7]

Behavioral Responses

Behavioral assays, primarily using Y-tube olfactometers, have confirmed the attractant properties of 4-methyl-2-heptanol. In these assays, weevils are given a choice between a stream of air carrying the test odor and a control stream of clean air. A significant preference for the odor-laden arm indicates attraction. Both male and female O. longicollis have demonstrated a strong attraction to 4-methyl-2-heptanol, and this attraction is significantly enhanced when combined with host plant volatiles.[5][8]

Quantitative Data

The following tables summarize the key quantitative data from electrophysiological and behavioral studies on 4-methyl-2-heptanol with Odoiporus longicollis.

Table 1: Electroantennogram (EAG) Responses of Odoiporus longicollis to 4-Methyl-2-heptanol and Host Plant Extract (HPE)

| Odor Stimulus | Male EAG Response (mV ± SE) | Female EAG Response (mV ± SE) |

| 4-Methyl-2-heptanol (2M4H) | Not specified in abstract | Not specified in abstract |

| Host Plant Extract (HPE) | Not specified in abstract | Not specified in abstract |

| 2M4H + HPE | 4.089 ± 0.043[5] | 3.249 ± 0.072[6] |

| Control (Hexane) | 0.221 ± 0.036[6] | 0.328 ± 0.035[6] |

Table 2: Behavioral Responses of Odoiporus longicollis in a Y-Tube Olfactometer

| Odor Stimulus vs. Control | % Activity (Male ± SE) | % Activity (Female ± SE) | % Preference (Male ± SE) | % Preference (Female ± SE) |

| 4-Methyl-2-heptanol (2M4H) | 67.73 ± 3.94[6] | 66.13 ± 2.78[6] | Not specified in abstract | Not specified in abstract |

| Host Plant Extract (HPE) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |

| 2M4H + HPE | 68.49 ± 3.04[6] | 69.77 ± 3.06[6] | 64.21 ± 3.91[5] | 55.47 ± 3.06[5] |

Experimental Protocols

Synthesis of 4-Methyl-2-heptanol

A common synthetic route for 4-methyl-2-heptanol involves a Grignard reaction.

-

Reactants: Butanal and 2-methylpropyl magnesium bromide.[1]

-

Procedure:

-

Prepare the Grignard reagent from 2-methylpropyl bromide and magnesium turnings in anhydrous diethyl ether.

-

Slowly add butanal to the Grignard reagent under constant stirring and cooling.

-

After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol by distillation.

-

-

Yield: 84%[1]

Electroantennography (EAG) Protocol for Odoiporus longicollis

-

Insect Preparation: An adult weevil is immobilized, and an antenna is carefully excised at the base.

-

Electrode Preparation: Glass capillary microelectrodes are filled with a saline solution (e.g., 0.1 M KCl).

-

Antenna Mounting: The excised antenna is mounted between the recording and reference electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the base.

-

Stimulus Delivery: A defined volume of a hexane (B92381) solution of 4-methyl-2-heptanol is applied to a filter paper strip placed inside a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. A puff of air is then delivered through the pipette to introduce the odor stimulus into the airstream.

-

Data Acquisition: The potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline upon stimulation is measured as the EAG response.

Y-Tube Olfactometer Bioassay Protocol

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms for odor delivery.

-

Airflow: Purified and humidified air is passed through each arm at a constant flow rate.

-

Odor Delivery: The test odor (4-methyl-2-heptanol in hexane on filter paper) is placed in a container connected to one arm, while the control (hexane on filter paper) is connected to the other arm.

-

Procedure: A single weevil is introduced at the base of the central arm and allowed a set amount of time to choose one of the side arms. A choice is recorded when the weevil moves a certain distance into one of the arms. The positions of the treatment and control arms are alternated between trials to avoid positional bias.

-

Data Analysis: The number of weevils choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.

Visualizations

Experimental Workflow for Identification

Caption: Workflow for the identification of 4-Methyl-2-heptanol.

Insect Olfactory Signaling Pathway

Caption: General insect olfactory signal transduction pathway.

Biosynthesis

The precise biosynthetic pathway of 4-methyl-2-heptanol in Odoiporus longicollis has not been explicitly detailed in the available literature. However, the biosynthesis of branched-chain alcohols in insects is generally understood to originate from fatty acid metabolism.[9][10] It is hypothesized that the pathway involves the incorporation of propionyl-CoA in place of acetyl-CoA during fatty acid synthesis to create the methyl branch. The resulting branched-chain fatty acyl-CoA would then be reduced to the corresponding alcohol.

Conclusion

The discovery and characterization of 4-methyl-2-heptanol as the aggregation pheromone of the banana pseudostem weevil, Odoiporus longicollis, represents a significant advancement in the chemical ecology of this important pest. The synergistic effect observed with host plant volatiles underscores the complexity of insect chemical communication and provides a promising avenue for the development of effective attractants for monitoring and mass trapping programs. Further research into the biosynthesis of this compound and the specific olfactory receptors involved in its detection could lead to even more targeted and sustainable pest management strategies.

References

- 1. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. slunik.slu.se [slunik.slu.se]

- 6. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enlivenarchive.org [enlivenarchive.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aliphatic alcohol 4-Methyl-2-heptanol (C8H18O). The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this compound are essential. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for ease of reference and comparison. Detailed experimental protocols and visual representations of the molecular structure and analytical workflow are also included to provide a thorough understanding of the data's context.

Chemical Structure and Properties

4-Methyl-2-heptanol is a secondary alcohol with a branched alkyl chain. Its fundamental properties are crucial for interpreting its spectroscopic behavior.

| Property | Value |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol [1] |

| IUPAC Name | 4-methylheptan-2-ol[1] |

| CAS Number | 56298-90-9[1][2][3] |

| SMILES | CCCC(C)CC(C)O |

| InChI | InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3[1][2][3] |

Diagram 1: Chemical Structure of 4-Methyl-2-heptanol

A 2D representation of the chemical structure of 4-Methyl-2-heptanol.

Spectroscopic Data

The following sections present the available spectroscopic data for 4-Methyl-2-heptanol, organized by technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here is based on predicted spectra from the Human Metabolome Database, which offers a reliable estimation of the chemical shifts.[4]

Table 1: Predicted ¹H NMR Spectral Data (100 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.84 | m | H-2 |

| 1.54 | m | H-4 |

| 1.44 | m | H-3a, H-5a |

| 1.33 | m | H-3b, H-5b, H-6 |

| 1.22 | d | H-1 |

| 0.92 | t | H-7 |

| 0.90 | d | H-8 |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| 67.5 | C-2 |

| 48.1 | C-3 |

| 39.4 | C-5 |

| 32.8 | C-4 |

| 23.6 | C-1 |

| 23.2 | C-6 |

| 20.3 | C-8 |

| 14.4 | C-7 |

Mass Spectrometry (MS)

Mass spectrometry of 4-Methyl-2-heptanol indicates a molecular weight of 130.23 g/mol . The fragmentation pattern is characteristic of a secondary alcohol, showing prominent peaks resulting from alpha-cleavage and dehydration.

Table 3: Key Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 45 | 100% (Base Peak) | [CH₃CH(OH)]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1]

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for 4-Methyl-2-heptanol

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 - 3400 | O-H | Strong, broad band (alcohol, hydrogen-bonded) |

| ~2850 - 3000 | C-H | Strong, sharp bands (alkane sp³ C-H stretch) |

| ~1050 - 1260 | C-O | Strong band (secondary alcohol C-O stretch) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent typical procedures for the analysis of a liquid alcohol like 4-Methyl-2-heptanol.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of the neat liquid 4-Methyl-2-heptanol is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for quantitative analysis if needed.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small volume of a dilute solution of 4-Methyl-2-heptanol in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), which then undergoes fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 4-Methyl-2-heptanol, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation, corresponding to the vibrational frequencies of the chemical bonds.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and the relationship between the different spectroscopic techniques in structure elucidation.

Diagram 2: General Workflow for Spectroscopic Analysis

A conceptual workflow outlining the major stages of spectroscopic analysis.

Diagram 3: Interplay of Spectroscopic Techniques for Structure Elucidation

The synergistic relationship between different spectroscopic methods in determining molecular structure.

References

An In-depth Technical Guide to the Biological Activity and Function of 4-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-heptanol is a secondary branched-chain fatty alcohol with the chemical formula C8H18O. While its presence has been identified in nature, particularly in the essential oil of Osmanthus fragrans, dedicated research into its specific biological activities and functions remains limited. This technical guide consolidates the available physicochemical data, explores its potential biological roles based on the broader class of fatty alcohols, and outlines experimental methodologies for its further investigation. Due to the scarcity of direct research, this guide also extrapolates potential functions and highlights areas requiring further study, providing a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 4-Methyl-2-heptanol is fundamental to exploring its biological interactions. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H18O | --INVALID-LINK--[1] |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK--[1] |

| CAS Number | 56298-90-9 | --INVALID-LINK--[1] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | 171.7 °C | --INVALID-LINK--[2] |

| Melting Point | -102 °C | --INVALID-LINK--[2] |

| Density | 0.7989 g/cm³ | --INVALID-LINK--[2] |

| Water Solubility | 1.73 mg/mL at 25 °C | --INVALID-LINK--[1] |

| logP | 2.7 | --INVALID-LINK--[1] |

Potential Biological Activities and Functions

Direct studies on the biological activity of 4-Methyl-2-heptanol are not extensively available in current literature. However, based on its classification as a branched-chain fatty alcohol, several potential functions can be inferred.

Modulation of Membrane Fluidity

Branched-chain fatty alcohols (BCFAs) are known to influence the fluidity and integrity of cellular membranes.[3] Their branched structure disrupts the tight packing of lipid acyl chains, leading to an increase in membrane fluidity.[3] This alteration in the physical state of the membrane can have significant downstream effects on the function of membrane-bound proteins, signaling pathways, and overall cellular homeostasis.

Antimicrobial and Antibiofilm Activity

Fatty alcohols, particularly those with shorter chain lengths, have demonstrated antimicrobial properties.[4][5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity.[3] The efficacy of this antimicrobial activity is typically dependent on the chain length of the alcohol.[3][5] It is plausible that 4-Methyl-2-heptanol may exhibit similar antibacterial or antifungal properties.

Metabolic Roles

As a fatty alcohol, 4-Methyl-2-heptanol is likely involved in lipid metabolism.[6] It can be considered a potential energy source and may play a role as a membrane stabilizer.[6] The metabolism of branched-chain fatty alcohols can proceed through α-oxidation and β-oxidation pathways.[7]

Metabolism

The metabolic fate of 4-Methyl-2-heptanol in biological systems has not been specifically elucidated. However, the general pathways for fatty alcohol and branched-chain fatty acid metabolism provide a likely framework. It is anticipated that 4-Methyl-2-heptanol undergoes oxidation to its corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.

Synthesis

Example Synthesis Workflow

Experimental Protocols

Due to the lack of specific studies on 4-Methyl-2-heptanol, this section provides detailed methodologies for key experiments that could be employed to characterize its biological activity.

Membrane Fluidity Assay using Laurdan

This protocol is adapted from established methods for measuring membrane fluidity in bacteria.[8]

Objective: To determine the effect of 4-Methyl-2-heptanol on the fluidity of bacterial cell membranes.

Materials:

-

Bacterial culture (e.g., Bacillus subtilis)

-

Laurdan (fluorescent probe)

-

4-Methyl-2-heptanol

-

Benzyl (B1604629) alcohol (positive control)[8]

-

Growth medium (e.g., LB broth)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Grow the bacterial strain to the mid-exponential phase in the appropriate growth medium.

-

Cell Preparation: Harvest the cells by centrifugation and wash them with PBS. Resuspend the cells in fresh, pre-warmed medium to a final optical density at 600 nm (OD600) of 0.4.[8]

-

Treatment: Add 220 µL of the cell suspension to microfuge tubes. Introduce varying concentrations of 4-Methyl-2-heptanol to the tubes. Include a positive control with benzyl alcohol (e.g., 30-50 mM) and a negative control with no treatment.[8]

-

Incubation: Incubate the tubes in a thermomixer at a constant temperature with shaking for a predetermined time (e.g., 10-30 minutes).[8]

-

Laurdan Staining: Add Laurdan to each tube to a final concentration of 10 µM and incubate for an additional 10 minutes in the dark.

-

Measurement: Transfer 200 µL of the stained cell suspension from each tube to a well of a pre-warmed 96-well plate.[8] Measure the fluorescence intensity in a microplate reader with excitation at 350 nm and emission at 460 nm and 500 nm.[8]

-

Data Analysis: Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I460 - I500) / (I460 + I500), where I460 and I500 are the fluorescence intensities at the respective emission wavelengths. A decrease in the GP value indicates an increase in membrane fluidity.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[9]

Objective: To determine the MIC of 4-Methyl-2-heptanol against a specific bacterial or fungal strain.

Materials:

-

Bacterial or fungal culture (e.g., Staphylococcus aureus)

-

4-Methyl-2-heptanol

-

Growth medium (e.g., Tryptic Soy Broth - TSB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh TSB to approximately 10^4 colony-forming units/mL (CFU/mL).[9]

-

Compound Dilution: Prepare a stock solution of 4-Methyl-2-heptanol in a suitable solvent (e.g., ethanol). Perform a serial two-fold dilution of the compound in TSB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 2 to 4000 µg/mL).[9]

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the compound dilutions.[9] Include a positive control (microbe in TSB without the compound) and a negative control (TSB only).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Gaps in Knowledge and Future Directions

The current body of scientific literature on 4-Methyl-2-heptanol is sparse. To fully understand its biological significance and potential applications, further research is critically needed in the following areas:

-

Specific Biological Activity: In-depth studies are required to move beyond inferred functions and identify the specific molecular targets and cellular pathways affected by 4-Methyl-2-heptanol.

-

Mechanism of Action: Elucidating the precise mechanisms by which it may exert any observed biological effects, such as membrane disruption or enzyme inhibition, is crucial.

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationships.

-

Toxicology: A thorough toxicological assessment, including acute and chronic toxicity studies, is necessary to establish its safety profile.

-

Therapeutic Potential: Investigations into its potential as a therapeutic agent, for example as an antimicrobial or a modulator of membrane-associated processes, are warranted.

Conclusion

4-Methyl-2-heptanol is a branched-chain fatty alcohol with potential biological activities related to membrane interactions and metabolism. While direct evidence of its specific functions is currently lacking, its chemical nature suggests it could play a role in modulating cell membrane fluidity and may possess antimicrobial properties. This guide provides a summary of the existing knowledge and outlines experimental approaches to facilitate further research into this intriguing molecule. The significant gaps in the current understanding of 4-Methyl-2-heptanol present numerous opportunities for novel investigations in the fields of biochemistry, pharmacology, and drug discovery.

References

- 1. 4-Methyl-2-heptanol | C8H18O | CID 143345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYL-2-HEPTANOL CAS#: 56298-90-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound 4-Methyl-2-heptanol (FDB008217) - FooDB [foodb.ca]

- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 4-methyl-2-heptanol. It details the structural features leading to its chirality, the properties of its stereoisomers, and methodologies for their synthesis and analysis. This document is intended to serve as a valuable resource for researchers in organic chemistry, pharmacology, and drug development.

Introduction to the Chirality of 4-Methyl-2-heptanol

4-Methyl-2-heptanol is a secondary alcohol with the chemical formula C₈H₁₈O.[1][2][3] Its molecular structure contains two chiral centers, also known as stereocenters, at carbons C2 and C4. The presence of these two stereocenters gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are the (2R,4R) and (2S,4R) forms, the (2R,4R) and (2S,4S) forms, the (2S,4S) and (2R,4S) forms, and so on.

The spatial arrangement of the hydroxyl (-OH) group at C2 and the methyl (-CH₃) group at C4 determines the specific stereoisomer. The four stereoisomers of 4-methyl-2-heptanol are:

-

(2R,4R)-4-methyl-2-heptanol

-

(2S,4S)-4-methyl-2-heptanol

-

(2R,4S)-4-methyl-2-heptanol

-

(2S,4R)-4-methyl-2-heptanol

The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. The relationship between any other pairing of stereoisomers is diastereomeric. It is crucial for researchers, particularly in drug development, to distinguish between these stereoisomers, as they can exhibit significantly different biological activities and pharmacological properties.

A logical workflow for the analysis of 4-methyl-2-heptanol stereoisomers is presented below.

Caption: Logical workflow for the separation and analysis of 4-methyl-2-heptanol stereoisomers.

Physicochemical Properties of 4-Methyl-2-heptanol Stereoisomers

While data for the unresolved mixture of 4-methyl-2-heptanol is available, specific experimental values for each of the four stereoisomers are not extensively reported in the literature. The following table summarizes the available data for the mixture and computed properties for the (2S,4R) stereoisomer. It is important to note that enantiomers possess identical physical properties such as boiling point and density, while diastereomers will have different physical properties.

| Property | 4-Methyl-2-heptanol (Mixture) | (2S,4R)-4-methylheptan-2-ol (Computed) | Reference(s) |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | [1][4] |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | [1][4] |

| Boiling Point | 164-172 °C | Not Available | [5][6] |

| Melting Point | -102 °C | Not Available | [6] |

| Density | 0.799 - 0.819 g/mL | Not Available | [5][6] |

| Refractive Index | 1.423 | Not Available | [6] |

| Optical Rotation | Not Available | Not Available | |

| XLogP3-AA | Not Available | 2.7 | [4] |

Experimental Protocols

Stereoselective Synthesis (Adapted from 4-Methyl-3-heptanol Synthesis)

A potential route for the stereoselective synthesis of the four stereoisomers of 4-methyl-2-heptanol involves the asymmetric reduction of the corresponding ketone, 4-methyl-2-heptanone (B1266389). This can be achieved using chiral reducing agents or enzymatic reductions.

3.1.1. Synthesis of Chiral 4-Methyl-2-heptanone (Precursor)

The synthesis of enantiomerically enriched 4-methyl-2-heptanone can be achieved using the SAMP/RAMP hydrazone method. This method allows for the asymmetric alkylation of a ketone.

3.1.2. Diastereoselective Reduction of Chiral 4-Methyl-2-heptanone

The reduction of the chiral ketone will lead to the formation of two diastereomers. The ratio of these diastereomers can be controlled by the choice of reducing agent and reaction conditions. Subsequent separation of these diastereomers can be achieved by chromatography.

A generalized workflow for the synthesis of a single stereoisomer is depicted below.

Caption: General workflow for the stereoselective synthesis of a 4-methyl-2-heptanol stereoisomer.

Chiral Gas Chromatography (GC) Analysis

The separation and quantification of the four stereoisomers of 4-methyl-2-heptanol can be achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase that interacts differently with each stereoisomer, leading to their separation.

Protocol:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX CB), is required.

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. For example, starting at a low temperature (e.g., 60 °C) and gradually increasing to a higher temperature (e.g., 180 °C).

-

Sample Preparation: The alcohol may be derivatized (e.g., acetylation) to improve volatility and chromatographic performance.

Biological Activity

While specific biological activities for the individual stereoisomers of 4-methyl-2-heptanol are not well-documented, the stereoisomers of the related compound, 4-methyl-3-heptanol, are known to act as insect pheromones.[7] For example, (3S,4S)-4-methyl-3-heptanol is an aggregation pheromone for the almond bark beetle, Scolytus amygdali, while the (3R,4S)- and (3R,4R)-isomers are inhibitory.[7] This highlights the critical importance of stereochemistry in biological systems. It is plausible that the stereoisomers of 4-methyl-2-heptanol also exhibit distinct biological activities, a promising area for future research. The Human Metabolome Database lists 4-methyl-2-heptanol as being involved in fatty acid metabolism and lipid transport.[3]

The potential interaction of a chiral molecule with a biological receptor can be conceptualized as follows:

Caption: Conceptual diagram of stereoselective binding to a biological receptor.

Conclusion

4-Methyl-2-heptanol is a chiral molecule with four distinct stereoisomers. While comprehensive data on the individual properties and synthesis of each stereoisomer is currently limited in the scientific literature, established methodologies for similar compounds provide a strong foundation for future research. The pronounced differences in biological activity observed for stereoisomers of related compounds underscore the importance of stereoselective synthesis and analysis. This guide provides a framework for researchers to approach the study of 4-methyl-2-heptanol stereoisomers, from their synthesis and characterization to the investigation of their potential biological significance. Further research is warranted to fully elucidate the unique properties and functions of each of these chiral molecules.

References

- 1. 4-Methyl-2-heptanol | C8H18O | CID 143345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 4-Methyl-2-heptanol (FDB008217) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for 4-Methyl-2-heptanol (HMDB0031589) [hmdb.ca]

- 4. (2S,4R)-4-methylheptan-2-ol | C8H18O | CID 92282219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-methyl-2-heptanol [stenutz.eu]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylheptan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptan-2-ol is a secondary alcohol with the chemical formula C8H18O. As a branched-chain aliphatic alcohol, it finds applications in various chemical syntheses and is of interest to researchers in fields such as organic chemistry, materials science, and potentially in the development of novel pharmaceuticals, where it may serve as a chiral building block or a starting material for more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-methylheptan-2-ol, detailed experimental protocols for its synthesis and reactions, and relevant spectral data for its characterization.

Physical Properties

The physical characteristics of 4-methylheptan-2-ol are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 56298-90-9 | [1] |

| IUPAC Name | 4-methylheptan-2-ol | [1] |

| Boiling Point | 171.7°C | |

| Melting Point | -102°C | |

| Density | 0.7989 g/cm³ | |

| Refractive Index | 1.4225 | |

| Solubility in Water | 1.73 mg/mL at 25°C | [2] |

Chemical Properties and Reactivity

4-Methylheptan-2-ol exhibits chemical properties typical of a secondary alcohol. Its reactivity is primarily centered around the hydroxyl (-OH) group.

Oxidation: As a secondary alcohol, 4-methylheptan-2-ol can be oxidized to a ketone, specifically 4-methylheptan-2-one. Common oxidizing agents for this transformation include chromic acid (formed from sodium dichromate and sulfuric acid), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Esterification: The hydroxyl group of 4-methylheptan-2-ol can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction is fundamental in the synthesis of various organic compounds.

The general chemical reactivity of 4-methylheptan-2-ol is illustrated in the following diagram:

Experimental Protocols

Synthesis of 4-Methylheptan-2-ol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, the remaining 2-bromobutane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with Acetaldehyde: The reaction flask is cooled in an ice bath. A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is stirred at room temperature for one hour.

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 4-methylheptan-2-ol.

A workflow for this synthesis is depicted below:

Spectral Data

Characterization of 4-methylheptan-2-ol is typically performed using a combination of spectroscopic methods. While detailed experimental spectra for this specific compound are not widely published, the expected spectral features are outlined below based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-methylheptan-2-ol is expected to show distinct signals for the different protons in the molecule. The chemical shifts (δ) are predicted to be in the following approximate ranges:

-

-OH: A broad singlet, typically between 1.0 and 5.0 ppm, whose position is dependent on concentration and solvent.

-

-CH(OH)-: A multiplet around 3.5-4.0 ppm.

-

-CH(CH₃)-: A multiplet around 1.3-1.6 ppm.

-

-CH₂-: Several multiplets between 1.0 and 1.5 ppm.

-

-CH₃: Doublets and triplets for the methyl groups between 0.8 and 1.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. For 4-methylheptan-2-ol, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The approximate chemical shifts are predicted as follows:

-

-C(OH)-: 65-75 ppm

-

-C(CH₃)-: 30-40 ppm

-

-CH₂-: 20-45 ppm

-

-CH₃: 10-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylheptan-2-ol will be characterized by the following key absorption bands:

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry

The mass spectrum of 4-methylheptan-2-ol will show a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for secondary alcohols include:

-

Loss of water (H₂O): A peak at M-18 (m/z = 112).

-

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the oxygen atom. This would lead to fragments at m/z = 45 and m/z = 85.

-

Loss of an alkyl group: Fragmentation involving the loss of a methyl, ethyl, or propyl group.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 4-methylheptan-2-ol. The data and protocols presented herein are intended to be a valuable resource for researchers and scientists working with this compound. The provided synthesis methodology, based on the well-established Grignard reaction, offers a reliable route to obtaining this secondary alcohol. The expected spectral characteristics will aid in its identification and characterization. As with any chemical, appropriate safety precautions should be taken when handling 4-methylheptan-2-ol.

References

An In-depth Technical Guide to 4-Methyl-2-heptanol

This technical guide provides a comprehensive overview of 4-Methyl-2-heptanol, including its chemical identifiers, physicochemical properties, and plausible experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers

4-Methyl-2-heptanol is a secondary alcohol with the following identifiers:

| Identifier Type | Value | Citation |

| CAS Number | 56298-90-9 | |

| IUPAC Name | 4-methylheptan-2-ol | |

| Molecular Formula | C8H18O | |

| Molecular Weight | 130.23 g/mol | |

| InChI | InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3 | |

| InChIKey | GUHWHNUGIGOSCN-UHFFFAOYSA-N | |

| SMILES | CCCC(C)CC(C)O | |

| Synonyms | 4-Methylheptan-2-ol, 2-Heptanol, 4-methyl- |

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-2-heptanol is presented below.

| Property | Value | Citation |

| Density | 0.799 g/cm³ | [1] |

| Solubility in Water | 1.73 mg/mL at 25 °C | |

| Refractive Index | 1.423 | [1] |

| Predicted logP | 2.7 | |

| Kovats Retention Index | Standard polar: 1369, 1375 |

Experimental Protocols

a) Synthesis via Grignard Reaction

A versatile method for the preparation of 4-Methyl-2-heptanol is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. One possible route is the reaction of isobutylmagnesium bromide with propionaldehyde (B47417).

Materials:

-

Magnesium turnings

-

1-Bromo-2-methylpropane (B43306) (isobutyl bromide)

-

Propionaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 1-bromo-2-methylpropane in anhydrous diethyl ether is added dropwise from a dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of propionaldehyde in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 4-Methyl-2-heptanol.

b) Synthesis via Reduction of 4-Methyl-2-heptanone

Another common method is the reduction of the corresponding ketone, 4-Methyl-2-heptanone, using a reducing agent such as sodium borohydride (B1222165).

Materials:

-

4-Methyl-2-heptanone

-

Sodium borohydride (NaBH4)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction: 4-Methyl-2-heptanone is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate (B1201080) ester. The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude 4-Methyl-2-heptanol can be purified by distillation.

Visualizations

Logical Relationship of Chemical Identifiers

The following diagram illustrates the interconnectedness of the various chemical identifiers for 4-Methyl-2-heptanol.

Caption: Interrelationship of identifiers for 4-Methyl-2-heptanol.

Experimental Workflow for Grignard Synthesis

The diagram below outlines the key steps in the synthesis of 4-Methyl-2-heptanol via a Grignard reaction.

Caption: Key stages in the synthesis of 4-Methyl-2-heptanol.

References

A Technical Guide to the Classification of 4-Methyl-2-heptanol: A Branched-Chain Fatty Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive classification of 4-Methyl-2-heptanol, a branched-chain fatty alcohol with emerging significance in various biological contexts. This document details its physicochemical properties, analytical methodologies for its characterization, and its place within metabolic pathways. The information presented herein is intended to support further research and development involving this and related lipid molecules.

Classification of 4-Methyl-2-heptanol

4-Methyl-2-heptanol is formally classified as a fatty alcohol . This classification is based on its chemical structure: an aliphatic alcohol with a carbon chain of at least six atoms.[1][2][3][4] Specifically, it is a branched-chain secondary alcohol. Its structure consists of a seven-carbon heptane (B126788) chain with a methyl group at the fourth carbon and a hydroxyl group at the second carbon.

The IUPAC name for this compound is 4-methylheptan-2-ol .[5] It belongs to the broader class of organic compounds known as fatty acyls.[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-Methyl-2-heptanol is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H18O | [6][7] |

| Molecular Weight | 130.23 g/mol | [5][6] |

| CAS Number | 56298-90-9 | [6][7] |

| Melting Point | -102 °C | [6] |

| Boiling Point | 171.7 °C | [6] |

| Density | 0.7989 g/cm³ | [6] |

| Refractive Index | 1.4225 | [6] |

| Water Solubility | 1.73 mg/mL at 25 °C | [5] |

| pKa | 15.21 ± 0.20 (Predicted) | [6] |

Spectroscopic Data

| Technique | Key Data Points | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | m/z Top Peak: 45, m/z 2nd Highest: 43, m/z 3rd Highest: 41 | [5] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available from NIST | [5] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectra available from SpectraBase | [5] |

Experimental Protocols

Accurate classification and quantification of 4-Methyl-2-heptanol rely on robust analytical methodologies. The following sections detail standardized protocols for gas chromatography and high-performance liquid chromatography.

Gas Chromatography (GC) Analysis

Gas chromatography is a primary technique for the analysis of fatty alcohols due to their volatility. To improve peak shape and reduce interactions with the stationary phase, derivatization is often necessary.

Protocol: Silylation for GC Analysis of Fatty Alcohols

-

Sample Preparation: Accurately weigh 1-10 mg of the 4-Methyl-2-heptanol sample into a 2 mL micro-reaction vial.

-

Dissolution: Add 200 µL of an anhydrous solvent such as pyridine (B92270) or hexane (B92381) to dissolve the sample.

-

Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Reaction: Securely cap the vial, vortex briefly, and heat at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.

-

Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC system.

Recommended GC Conditions:

-

System: GC with Flame Ionization Detector (FID)

-

Column: Agilent J&W DB-5ms UI, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

-

Inlet Temperature: 280-300°C

-

Injection Mode: Split (e.g., 50:1) or Splitless, depending on concentration

-

Injection Volume: 1 µL

-

Oven Program: Initial temperature of 150°C for 2 min, ramp at 5°C/min to 300°C, and hold for 10 min.

-

Detector Temperature (FID): 300°C

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the separation of fatty alcohols, particularly for non-volatile derivatives or when analyzing complex mixtures.

Protocol: Reversed-Phase HPLC for Fatty Alcohol Analysis

-

Sample Preparation: Dissolve the 4-Methyl-2-heptanol sample in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724). If necessary, filter the sample through a 0.45 µm filter.

-

Derivatization (Optional): For enhanced detection (e.g., UV or fluorescence), the alcohol can be derivatized to introduce a chromophore or fluorophore.

-

Analysis: Inject the prepared sample into the HPLC system.

Recommended HPLC Conditions:

-

System: HPLC with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). If derivatized, a UV or Fluorescence detector can be used.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically used. For example, a gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 10-20 µL

Metabolic and Synthetic Pathways

Understanding the biological context and synthetic routes of 4-Methyl-2-heptanol is crucial for drug development and biochemical research.

Biosynthesis of Branched-Chain Fatty Alcohols

Branched-chain fatty alcohols can be synthesized in biological systems from branched-chain amino acids.[8] The amino acid is first converted to a branched-chain fatty acid, which is subsequently reduced to the corresponding alcohol.

Caption: Biosynthesis of branched-chain fatty alcohols from amino acids.

Metabolism of Branched-Chain Fatty Alcohols